

A Comprehensive Guide to the Optical Properties of Sodium Bitartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium bitartrate**

Cat. No.: **B3427548**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core optical properties of **sodium bitartrate** ($C_4H_5NaO_6$), a compound of interest in various scientific and industrial fields, including pharmaceuticals and food science. This document details quantitative optical parameters, outlines experimental protocols for their determination, and presents a logical workflow for the characterization of this material.

Core Optical Properties

Sodium bitartrate, also known as monosodium tartrate, is a chiral molecule, a property that gives rise to its notable optical activity. It is also recognized as a nonlinear optical (NLO) material, indicating its potential for applications in photonics and laser technology.

Quantitative Optical Data

The primary optical properties of **sodium bitartrate** are summarized in the tables below. These values are critical for researchers working on applications ranging from stereospecific synthesis to the development of advanced optical materials.

Optical Property	Value	Conditions
Specific Rotation $[\alpha]$	+19° to +23°	20°C, c=1 in water[1]
	+22° ± 1°	20°C, c=1% in H ₂ O[2]
	+21° ± 2°	20°C, c=1% in H ₂ O[3]
Optical Band Gap	5.5 eV	-

Table 1: Summary of key optical properties of **sodium bitartrate**.

Refractive Index (Aqueous Solution)	Temperature (°C)
Data for various concentrations available	25, 35, and 45

Table 2: Refractive index data for aqueous solutions of sodium tartrate are available in the literature, though specific values for solid **sodium bitartrate** are not readily found in the initial search results. A study by Zafarani-Moattar and Hosseinzadeh provides detailed measurements for aqueous solutions at different temperatures and concentrations.

Note on Birefringence: While **sodium bitartrate** is known to form crystals, specific quantitative data for its birefringence were not found in the initial search results. Birefringence is a key property of nonlinear optical crystals and further investigation is warranted for a complete optical characterization.

Experimental Protocols

Accurate determination of the optical properties of **sodium bitartrate** relies on precise experimental methodologies. The following sections detail the protocols for measuring the key parameters outlined above.

Measurement of Optical Rotation using Polarimetry

Optical rotation is a fundamental property of chiral molecules like **sodium bitartrate**. A polarimeter is used to measure the angle through which the plane of polarized light is rotated by a solution of the substance.

Materials and Equipment:

- Polarimeter
- Sodium lamp (D-line, 589 nm)
- Polarimeter cell (1 dm path length)
- Analytical balance
- Volumetric flask (e.g., 10 mL)
- Solvent (e.g., deionized water)
- **Sodium bitartrate** sample

Procedure:

- Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize for at least 10-20 minutes.
- Blank Measurement: Fill the polarimeter cell with the pure solvent (deionized water). Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and zero the instrument.
- Sample Preparation: Accurately weigh a known amount of **sodium bitartrate** (e.g., 100 mg). Dissolve the sample in the solvent in a volumetric flask to a known volume (e.g., 10 mL) to achieve a specific concentration (e.g., 1 g/100 mL).
- Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell with the solution, again ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed rotation angle (α).
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using Biot's law: $[\alpha] = \alpha / (l * c)$ where:
 - α is the observed rotation in degrees.

- l is the path length of the cell in decimeters (dm).
- c is the concentration of the solution in g/mL.

Determination of Refractive Index using an Abbe Refractometer

The refractive index of a substance is a measure of how light propagates through it. For solutions, an Abbe refractometer is a common instrument for this measurement.

Materials and Equipment:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- **Sodium bitartrate** solution of known concentration
- Calibration standard (e.g., distilled water with a known refractive index)
- Lens paper and a suitable solvent (e.g., ethanol or isopropanol) for cleaning

Procedure:

- **Instrument Setup:** Turn on the refractometer's light source. Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C or 25°C) and allow the prisms to equilibrate.
- **Calibration:** Calibrate the instrument using a standard with a known refractive index, such as distilled water. Apply a few drops of the standard to the prism surface and close the prism. Adjust the instrument until the known refractive index value is read.
- **Sample Application:** Open the prism and clean the surfaces with a soft lens tissue and a suitable solvent. Apply a few drops of the **sodium bitartrate** solution to the measuring prism.

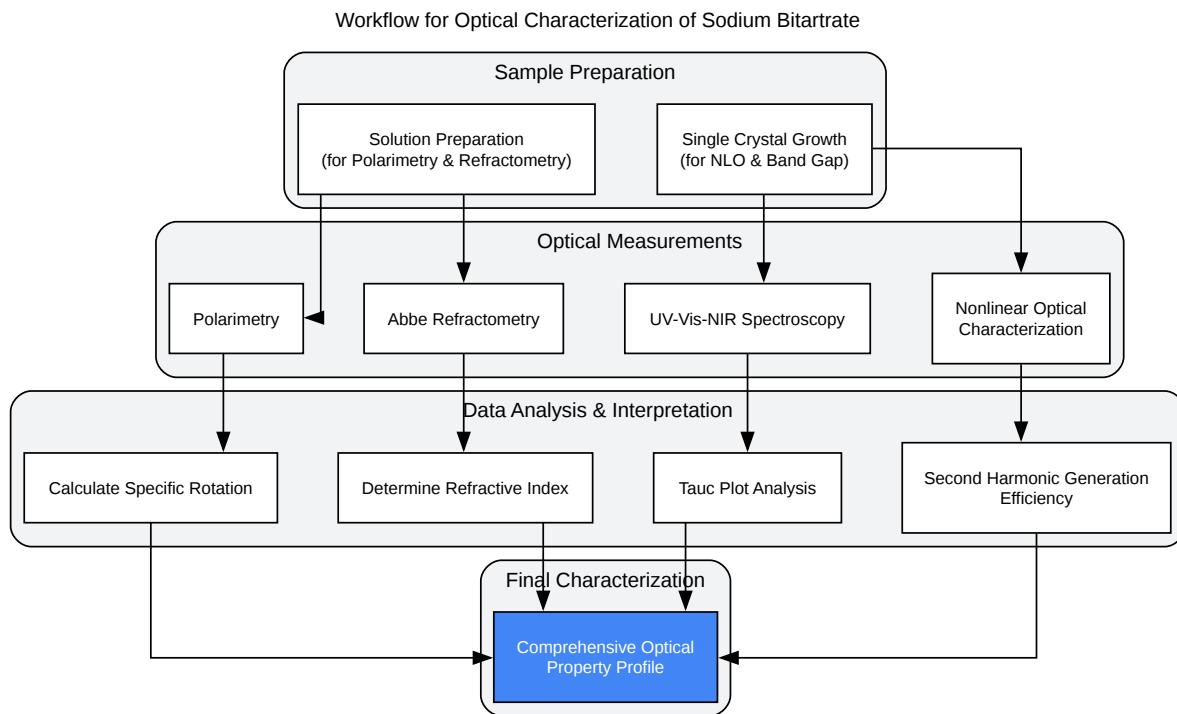
- Measurement: Close the prism. Look through the eyepiece and adjust the handwheel to bring the boundary line between the light and dark fields into the center of the crosshairs. If a colored band is visible at the boundary, adjust the compensator dial to achieve a sharp, achromatic line.
- Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken.
- Cleaning: After the measurement, clean the prism surfaces thoroughly.

UV-Vis-NIR Spectroscopy for Optical Band Gap Determination

UV-Vis-NIR spectroscopy can be used to determine the transmittance and absorbance of a material, from which the optical band gap can be calculated. This is particularly relevant for solid crystalline samples.

Materials and Equipment:

- UV-Vis-NIR spectrophotometer with a solid sample holder
- **Sodium bitartrate** single crystal or a thin film
- Reference material (for baseline correction)


Procedure:

- Instrument and Sample Preparation: Turn on the spectrophotometer and allow the lamps to stabilize. Prepare a thin, polished single crystal of **sodium bitartrate** or a thin film of the material on a transparent substrate.
- Baseline Correction: Perform a baseline correction using a reference sample (e.g., air or the transparent substrate) to account for any background absorbance.
- Sample Measurement: Place the **sodium bitartrate** sample in the spectrophotometer's sample holder.

- Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-1100 nm) to obtain the absorbance spectrum.
- Data Analysis (Tauc Plot): The optical band gap (E_g) can be determined from the absorbance data using a Tauc plot. The relationship between the absorption coefficient (α), photon energy ($h\nu$), and the band gap is given by: $(\alpha h\nu)^{(1/n)} = A(h\nu - E_g)$ where:
 - α is the absorption coefficient.
 - $h\nu$ is the photon energy.
 - A is a constant.
 - n depends on the nature of the electronic transition (for a direct band gap, $n = 1/2$).
- By plotting $(\alpha h\nu)^2$ versus $h\nu$ and extrapolating the linear portion of the curve to the x-axis, the value of the optical band gap (E_g) can be determined.

Workflow for Optical Characterization

The following diagram illustrates a typical workflow for the comprehensive optical characterization of **sodium bitartrate**, from initial sample preparation to the final data analysis and interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for the optical characterization of **sodium bitartrate**.

This comprehensive guide provides a solid foundation for researchers and professionals engaged in the study and application of **sodium bitartrate**. The provided data and protocols are essential for ensuring accurate and reproducible results in the optical characterization of this versatile compound. Further research into the birefringence and other nonlinear optical coefficients of single crystals would provide a more complete understanding of its optical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ≥98% (T), crystals, purum. p.a. | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Optical Properties of Sodium Bitartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427548#optical-properties-of-sodium-bitartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com